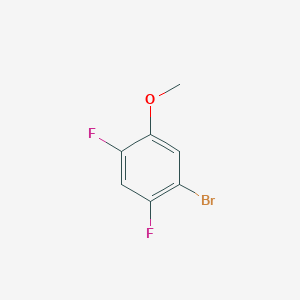

1-Bromo-2,4-difluoro-5-methoxybenzene

Vue d'ensemble

Description

1-Bromo-2,4-difluoro-5-methoxybenzene is an organic compound with the molecular formula C7H5BrF2O It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and methoxy groups

Méthodes De Préparation

The synthesis of 1-Bromo-2,4-difluoro-5-methoxybenzene typically involves halogenation and methoxylation reactions. One common synthetic route includes the bromination of 2,4-difluoroanisole, followed by purification processes to isolate the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Des Réactions Chimiques

1-Bromo-2,4-difluoro-5-methoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of different substituted benzene derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique substitution pattern allows for specific reactivity in chemical reactions such as:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles to create different substituted derivatives.

- Coupling Reactions : Engages in coupling reactions like Suzuki or Heck coupling to form complex aromatic compounds .

Research has indicated that 1-Bromo-2,4-difluoro-5-methoxybenzene may exhibit potential biological activities. It is being studied for its role as a building block for bioactive molecules that could lead to the development of new therapeutic agents. Notably, it has shown promise in:

- Antibacterial and Antifungal Drug Development : Its derivatives are explored for their efficacy against various pathogens .

- G Protein-Coupled Receptor Modulation : Compounds derived from this structure are being investigated for their ability to modulate GPR40 receptors, which are implicated in metabolic diseases .

Synthesis of Bioactive Compounds

A recent study focused on synthesizing novel antibacterial agents using this compound as a precursor. The research demonstrated that derivatives exhibited significant antibacterial activity against resistant strains of bacteria. The synthesis involved multiple steps of substitution and coupling reactions to introduce various functional groups.

| Compound | Activity | Methodology |

|---|---|---|

| Derivative A | High | Suzuki Coupling |

| Derivative B | Moderate | Nucleophilic Substitution |

Material Science Applications

In material science, this compound is utilized in developing specialty chemicals that enhance material properties. For instance, its application in polymer synthesis has led to materials with improved thermal stability and mechanical strength.

Mécanisme D'action

The mechanism of action of 1-Bromo-2,4-difluoro-5-methoxybenzene involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups influences its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor functions, and cellular signaling pathways, leading to diverse biological effects .

Comparaison Avec Des Composés Similaires

1-Bromo-2,4-difluoro-5-methoxybenzene can be compared with other similar compounds, such as:

2-Bromo-1,3-difluoro-5-methoxybenzene: This compound has a different substitution pattern, which affects its chemical reactivity and applications.

1-Bromo-2,5-difluoro-4-methoxybenzene: Another isomer with distinct properties and uses in research and industry.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for targeted applications in various fields.

Activité Biologique

1-Bromo-2,4-difluoro-5-methoxybenzene (C7H5BrF2O) is an organic compound that has garnered attention in the fields of chemistry and biology due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with bromine, two fluorine atoms, and a methoxy group. The presence of these substituents significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H5BrF2O |

| Molecular Weight | 224.02 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its interaction with various molecular targets. The bromine and fluorine atoms can enhance the compound's lipophilicity and alter its binding affinity to proteins and enzymes, potentially modulating enzymatic activities and cellular signaling pathways.

Potential Biological Targets

- Enzymatic Interactions : The compound may inhibit or activate specific enzymes, impacting metabolic pathways.

- Receptor Binding : It could interact with cellular receptors, influencing physiological responses.

Biological Activities

Research indicates that while specific data on the biological activity of this compound is limited, compounds with similar structures often exhibit notable pharmacological properties. These include:

- Antimicrobial Activity : Related compounds have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some derivatives are being studied for their potential in cancer treatment due to their ability to induce apoptosis in malignant cells .

Case Studies and Research Findings

- Antimicrobial Studies : A study focusing on halogenated aromatic compounds indicated that derivatives of this compound possess significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes .

- Anticancer Research : In vitro studies have suggested that halogenated benzene derivatives can act as potent inhibitors of cancer cell proliferation. A related study highlighted that modifications in the benzene ring could enhance cytotoxicity against certain cancer cell lines .

- Metabolism Studies : Research into the metabolism of organofluorine compounds has shown that similar structures undergo biotransformation processes that may yield bioactive metabolites with therapeutic potential .

Propriétés

IUPAC Name |

1-bromo-2,4-difluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHGZDMSUZUOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.